REACTION_CXSMILES
|
II.[PH2](O)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:16]2[S:17][CH:18]=[CH:19][N:20]=2)(O)[CH3:14])=[CH:9][CH:8]=1.[OH-].[Na+]>C(O)(=O)C>[F:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([C:16]2[S:17][CH:18]=[CH:19][N:20]=2)[CH3:14])=[CH:9][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
856 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
3.152 mL
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C)(O)C=1SC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
EXTRACTION
|
Details
|
the crude product was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography with 0-40% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C)C=1SC=CN1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 351 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |